molecular formula C7H9N3O3S B1267491 (4-Sulfamoylphenyl)urea CAS No. 5657-41-0

(4-Sulfamoylphenyl)urea

Cat. No. B1267491
CAS RN: 5657-41-0
M. Wt: 215.23 g/mol
InChI Key: ISCCNJYJZOFXNN-UHFFFAOYSA-N
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Description

(4-Sulfamoylphenyl)urea represents a class of compounds that have garnered interest due to their versatile chemical and biological properties. The interest in this compound spans various fields, including medicinal chemistry, due to its inhibitory properties against several enzymes and its potential in the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of (4-Sulfamoylphenyl)urea and its derivatives often involves reactions incorporating sulfamide and urea moieties. For instance, urea and sulfamide derivatives have been synthesized through the reactions of substituted amines with dimethylcarbamoyl chloride and dimethylsulfamoyl chloride, respectively (Özgeriş et al., 2016). Additionally, the Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, showcasing a method to convert these acids to urea in a single pot under mild conditions without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of (4-Sulfamoylphenyl)urea derivatives is crucial in determining their biological activity and chemical reactivity. The structure-activity relationship (SAR) of these compounds is often studied through molecular docking and in silico techniques, which help in understanding the interaction between these molecules and biological targets. For example, novel urea and sulfamide derivatives have been evaluated for their inhibitory effects on enzymes, with molecular docking simulations revealing the crucial amino acids involved in enzyme-inhibitor interactions (Özgeriş et al., 2016).

Chemical Reactions and Properties

(4-Sulfamoylphenyl)urea and its derivatives participate in various chemical reactions, contributing to their chemical diversity and applicability in synthetic chemistry. The compounds have been used in catalytic applications, including the synthesis of bis(pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acid derivatives under mild and solvent-free conditions (Zolfigol et al., 2015).

Scientific Research Applications

1. Applications in Material Science

(4-Sulfamoylphenyl)urea has been utilized in material science, particularly in the development of self-healing materials. A study demonstrated its use as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers exhibited quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting the potential of (4-Sulfamoylphenyl)urea in creating advanced materials with self-repairing capabilities (Rekondo et al., 2014).

2. Utility in Synthesis Techniques

This compound has been involved in the development of synthesis techniques, as seen in the mechanochemistry synthesis of sulfonyl-(thio)ureas. Mechanochemistry, involving physical processes like grinding, has been used to synthesize various sulfonyl-(thio)urea compounds, including pharmaceutical drugs like tolbutamide and glibenclamide (Tan et al., 2014).

3. Role in Inhibition Studies

(4-Sulfamoylphenyl)urea derivatives have been studied for their inhibitory properties against enzymes like acetylcholinesterase and carbonic anhydrase. These derivatives have shown significant inhibitory effects, suggesting potential applications in therapeutic areas (Özgeriş et al., 2016).

4. Application in Catalysis

The compound's derivatives have been explored for their use in catalysis. For instance, Pd(II)-catalyzed allylic C-H amination using cyclic ureas demonstrates its potential in organic synthesis and catalyst development (Nishikawa et al., 2015).

5. Potential in Green Chemistry

Novel biological-based nano organo solid acids with urea moiety have been synthesized for applications in green chemistry. These acids exhibit potential industrial applications, showcasing the versatility of (4-Sulfamoylphenyl)urea in environmentally friendly chemical processes (Zolfigol et al., 2015).

6. Biochemical Analysis Applications

(4-Sulfamoylphenyl)urea has been used in the development of methods for the determination of urea in biological materials. This showcases its application in biochemical analysis and diagnostics (Rahmatullah & Boyde, 1980).

7. Pharmaceutical Research

The compound's derivatives have been investigated in pharmaceutical research for their potential in creating new therapeutic agents, especially in anticancer and antiviral applications. Studies have explored its derivatives for inhibitory effects against HIV-1 protease and cancer cell lines (Özgeriş et al., 2017), (Hulten et al., 1997).

Safety And Hazards

The safety data sheet for urea suggests that it should not be released into the environment . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

“(4-Sulfamoylphenyl)urea” has potential applications in various fields of research and industry. A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized . These molecules exhibited promising growth inhibition against Acinetobacter baumannii .

properties

IUPAC Name

(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-7(11)10-5-1-3-6(4-2-5)14(9,12)13/h1-4H,(H3,8,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCCNJYJZOFXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324222
Record name Benzenesulfonamide, 4-[(aminocarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Sulfamoylphenyl)urea

CAS RN

5657-41-0
Record name NSC406058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-[(aminocarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Pichake, PS Kharkar, M Ceruso… - ACS Medicinal …, 2014 - ACS Publications
A series of novel sulfonyl semicarbazides 5–13 was designed, synthesized, and evaluated for human carbonic anhydrase (hCA) inhibition. The new sulfonyl semicarbazides were …
Number of citations: 25 pubs.acs.org
VL Reddy, VKR Avula, GV Zyryanov, S Vallela… - Bioorganic …, 2020 - Elsevier
A series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives (4a-j) have been synthesized from the reaction of 2,3-dihydro-1H-inden-1-amine (2) with various aryl …
Number of citations: 8 www.sciencedirect.com
M Shaldam, WM Eldehna, A Nocentini… - European Journal of …, 2021 - Elsevier
In the present study, we describe the design of different series of benzofuran-based derivatives as potential carbonic anhydrase inhibitors (CAIs). The adopted design is based on …
Number of citations: 34 www.sciencedirect.com
N Vadabingi, VKR Avula, GV Zyryanov, S Vallela… - Bioorganic …, 2020 - Elsevier
A series of novel α-methyl-l-DOPA urea derivatives viz., 3-(3,4-dihydroxyphenyl)-2-methyl-2-(3-halo/trifluoromethyl substituted phenyl ureido)propanoic acids (6a-e) have been …
Number of citations: 14 www.sciencedirect.com
JC Taylor, CW Bock, F Takusagawa… - Journal of medicinal …, 2009 - ACS Publications
S-Adenosylmethionine (AdoMet) lies at an intersection of nucleotide and amino acid metabolism and performs a multitude of metabolic functions. AdoMet formation is catalyzed by S-…
Number of citations: 10 pubs.acs.org
J Smirnovienė, A Smirnov, A Zakšauskas… - …, 2021 - Wiley Online Library
A key part of the optimization of small molecules in pharmaceutical inhibitor development is to vary the molecular design to enhance complementarity of chemical features of the …
D Mahaboob Basha, G Venkata Reddy… - Journal of AOAC …, 2018 - academic.oup.com
The first approach of this research paper explores the simultaneous characterization and determination of the Asulam active ingredient and its associated nine impurities in bulk batch …
Number of citations: 4 academic.oup.com
D Ramchandani, D Unruh, CS Lewis… - Laboratory …, 2016 - nature.com
Molecules of the coagulation pathway predispose patients to cancer-associated thrombosis and also trigger intracellular signaling pathways that promote cancer progression. The …
Number of citations: 16 www.nature.com
V Chahal, S Nirwan, R Kakkar - Biophysical Chemistry, 2020 - Elsevier
Human carbonic anhydrase IX (hCA IX) is over-expressed in many tumor types and serves as an important target for the discovery of novel anticancer agents. However, development of …
Number of citations: 11 www.sciencedirect.com
D Ramchandani - 2015 - search.proquest.com
Cancer is one of the most complex diseases, the cause of which is only partially understood and that makes it difficult to identify proper strategies for its treatment. In simple terms, it is …
Number of citations: 4 search.proquest.com

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